Methyl 3-bromo-5-fluoro-4-methylbenzoate
Overview
Description
Methyl 3-bromo-5-fluoro-4-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is a pale-yellow to yellow-brown solid or liquid, depending on its purity and storage conditions . This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
Methyl 3-bromo-5-fluoro-4-methylbenzoate has several applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-fluoro-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-5-fluoro-4-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-fluoro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 3-bromo-5-fluoro-4-methylbenzyl alcohol.
Oxidation: 3-bromo-5-fluoro-4-methylbenzoic acid.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-fluoro-4-methylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the ester group is converted to an alcohol, while in oxidation reactions, the methyl group is oxidized to a carboxylic acid .
Comparison with Similar Compounds
Methyl 3-bromo-5-fluoro-4-methylbenzoate can be compared with other similar compounds such as:
Methyl 3-bromo-5-fluoro-4-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
3-bromo-5-fluoro-4-methylbenzaldehyde: Contains an aldehyde group instead of an ester group.
3-bromo-5-fluoro-4-methylbenzyl alcohol: Contains an alcohol group instead of an ester group.
These compounds share similar chemical properties but differ in their functional groups, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
methyl 3-bromo-5-fluoro-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOAEPYPUBWIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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